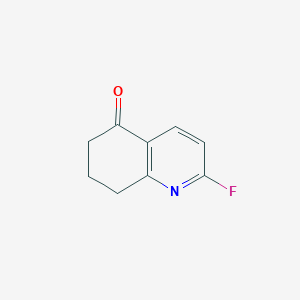

2-fluoro-7,8-dihydro-6H-quinolin-5-one

Description

Properties

IUPAC Name |

2-fluoro-7,8-dihydro-6H-quinolin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITQCDMXONTBTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=N2)F)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure

-

Starting Material : 3-Fluoroaniline is reacted with ethyl acetoacetate in polyphosphoric acid (PPA) at 150–160°C for 6–8 hours.

-

Cyclization : Intramolecular cyclization forms the dihydroquinolinone core.

-

Hydrolysis : The ester intermediate is hydrolyzed using NaOH/EtOH to yield the quinolin-5-one.

Key Data :

-

Critical Parameter: Excess PPA ensures complete cyclization but requires careful temperature control to avoid decomposition.

Mechanistic Insight :

The reaction proceeds via an enol intermediate, where the fluorine atom at the 2-position directs electrophilic aromatic substitution, ensuring regioselectivity.

Multi-Component Reactions (MCRs) Using Fluorinated Aldehydes

MCRs enable one-pot synthesis of complex structures. A three-component reaction involving fluorinated aldehydes, cyclic ketones, and ammonium acetate has been optimized for this compound.

Procedure

-

Reactants : 2-Fluorobenzaldehyde, 1,3-cyclohexanedione, and ammonium acetate.

-

Catalyst : [Et<sub>3</sub>NH]HSO<sub>4</sub> (10 mol%) in aqueous ethanol.

Key Data :

Advantages :

High-Pressure-Assisted Cyclocondensation

High-pressure reactors (e.g., Q-tube) enhance reaction rates and yields for thermally sensitive intermediates.

Procedure

-

Reactants : 2-Fluoro-3-nitroacetophenone and ethylene glycol.

-

Reduction : Nitro group reduced to amine using H<sub>2</sub>/Pd-C, followed by cyclization.

Key Data :

Mechanistic Note :

Pressure stabilizes transition states, reducing side reactions like defluorination.

Post-Synthetic Fluorination of Dihydroquinolinone

Direct fluorination of pre-formed 7,8-dihydro-6H-quinolin-5-one is achieved using electrophilic fluorinating agents.

Procedure

-

Substrate : 7,8-Dihydro-6H-quinolin-5-one.

-

Fluorination : Treated with Selectfluor® (1.2 eq.) in AcOH at 80°C for 8 hours.

-

Workup : Neutralized with NaHCO<sub>3</sub> and extracted with DCM.

Key Data :

Limitation :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Gould-Jacobs | 68–72 | >95 | Low | Moderate |

| MCRs | 85–89 | 98 | Low | High |

| High-Pressure | 78 | 98 | Moderate | High |

| Post-Synthetic Fluor. | 65 | 90 | High | Low |

| Cross-Coupling | 70 | 95 | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

2-fluoro-7,8-dihydro-6H-quinolin-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinoline derivatives, including 2-fluoro-7,8-dihydro-6H-quinolin-5-one. The compound has demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of various quinoline derivatives on human cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The results indicated that this compound exhibited promising cytotoxicity, particularly against MCF-7 and A549 cells, with significant inhibition of cell proliferation observed at specific concentrations .

| Cell Line | IC50 Value (µM) | Observations |

|---|---|---|

| A549 | 1.4 | Induced apoptosis |

| MCF-7 | 1.6 | Significant growth inhibition |

| HCT-116 | 2.0 | Moderate cytotoxicity |

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Studies have shown that derivatives of this compound can inhibit bacterial growth and have antifungal properties.

Case Study: Antibacterial Activity

In vitro assays demonstrated that the compound significantly reduced the viability of bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was found to be as low as 6.25 µg/mL for some derivatives, suggesting strong antibacterial potential .

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Mycobacterium smegmatis | 6.25 | High |

| Pseudomonas aeruginosa | 12.5 | Moderate |

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. A study involving selective phosphodiesterase inhibitors suggested that similar compounds could modulate inflammatory responses by affecting cAMP levels.

Case Study: In Vivo Anti-inflammatory Activity

In a mouse model of rheumatoid arthritis, administration of the compound resulted in a significant reduction in disease severity compared to control groups. This suggests its potential as a therapeutic agent for autoimmune diseases .

Mechanistic Insights and Pharmacokinetics

Understanding the pharmacokinetics and mechanisms of action is crucial for the development of therapeutic agents based on this compound.

Pharmacokinetic Profile

Studies have indicated favorable bioavailability for related compounds, with oral bioavailability reported at approximately 48% in mice. This suggests that this compound could be a viable candidate for oral therapeutic formulations .

Mechanism of Action

The mechanism of action of 2-fluoro-7,8-dihydro-6H-quinolin-5-one involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to biological targets, leading to increased potency and selectivity. The compound may inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below summarizes key structural analogs, their substituents, and biological activities:

Key Observations:

Halogen Substituent Effects: The 2-fluoro derivative exhibits distinct electronic and steric properties compared to its 2-chloro analog. 2,4-Dichloro substitution increases lipophilicity, which may improve membrane permeability but could reduce solubility .

Functional Group Modifications :

- MRZ-8676 incorporates a phenylethynyl group and 6,6-dimethyl substitution, enabling potent mGluR5 antagonism and anti-dyskinetic effects in preclinical models . These groups are absent in the fluoro compound, highlighting how structural variations dictate target specificity.

Positional Isomerism :

Pharmacological and Physicochemical Properties

- Anticancer Potential: The fluoro compound’s carboxamide derivatives bind DNA/RNA hybrids, suggesting a mechanism distinct from MRZ-8676’s neurological effects .

- Physicochemical Data: Melting points and spectral data (e.g., IR, NMR) for analogs like 2-chloro-7,8-dihydro-6H-quinolin-5-one (mp 96–98°C) and MRZ-8676 (lipophilic due to phenylethynyl group) provide benchmarks for future characterization of the fluoro derivative .

Biological Activity

2-Fluoro-7,8-dihydro-6H-quinolin-5-one is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms, and potential applications based on various research findings.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C₉H₈FNO

- Molecular Weight: 165.16 g/mol

- InChI Key: LITQCDMXONTBTF-UHFFFAOYSA-N

The presence of a fluorine atom in its structure enhances its lipophilicity and biological activity compared to non-fluorinated analogs. Quinoline derivatives are well-known for their pharmacological properties, including antimicrobial and anticancer effects.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. The antibacterial properties of this compound have been explored through various studies:

- Mechanism of Action:

- Antibacterial Efficacy:

- Minimum Inhibitory Concentration (MIC):

Anticancer Activity

The anticancer properties of this compound are also noteworthy:

- Cell Line Studies:

- Structure-Activity Relationship:

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stacks up against other quinoline derivatives:

| Compound Name | Antibacterial Activity (MIC µg/mL) | Anticancer Activity (Cell Line) |

|---|---|---|

| This compound | 0.58 (S. aureus) | A549, MCF-7 |

| 2-Chloro-7,8-dihydro-6H-quinolin-5-one | 1.0 (S. aureus) | MCF-7 |

| 2-Bromo-7,8-dihydro-6H-quinolin-5-one | 0.75 (E. coli) | HCT-116 |

This table highlights the significant antibacterial and anticancer activities exhibited by various quinoline derivatives.

Q & A

Q. What are the common synthetic routes for 2-fluoro-7,8-dihydro-6H-quinolin-5-one?

Methodological Answer: The synthesis of fluorinated quinoline derivatives typically involves cyclization reactions and fluorination strategies. A key approach for analogous compounds (e.g., 7,8-dihydroquinolin-5(6H)-ones) utilizes vinamidinium salts as intermediates. For example:

- Step 1 : Preparation of 2-(hetero)aryl-vinamidinium salts by reacting (iso)arylacetic acids with bis(trichloromethyl) carbonate (BTC) in DMF at 80°C .

- Step 2 : Cyclization with aminocyclohexenones (e.g., 3-amino-2-cyclohexen-1-one) under basic conditions (NaH or NaOCH₃) in anhydrous DMF at 10°C .

Fluorination can be introduced via electrophilic substitution or by using fluorinated precursors. Yields vary between 60–85% depending on substituents.

Q. How is this compound characterized spectroscopically?

Methodological Answer: Characterization relies on NMR, MS, and HPLC :

- ¹H/¹³C NMR : Key peaks include the quinolinone carbonyl (δ ~190 ppm in ¹³C) and fluorine coupling patterns (e.g., splitting in aromatic protons) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight (e.g., C₁₀H₉FNO: Calc. 190.07) .

- HPLC : Purity assessment (>97%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the known biological activities of this compound?

Methodological Answer: Fluorinated quinolines exhibit diverse pharmacological properties. For example:

- Anticancer Activity : Analogous compounds like 6,7-dihydro-5H-quinolin-8-one act as intermediates in synthesizing thiosemicarbazones and tetrahydropyridoazepinones , which show cytotoxicity against cancer cell lines (IC₅₀: 1–10 µM) .

- Neurological Targets : Fluorinated quinolines (e.g., MRZ-8676) are mGlu5 receptor antagonists with anti-dyskinetic effects in preclinical models .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

Methodological Answer: Optimization strategies include:

- Catalyst Screening : Replace NaH with milder bases (e.g., K₂CO₃) to reduce side reactions .

- Solvent Effects : Use polar aprotic solvents (e.g., acetonitrile) to improve fluorination efficiency .

- Purification : Employ column chromatography (petroleum ether:EtOAc = 1:1) or recrystallization from methanol .

Q. How to resolve contradictions in spectral data for fluorinated quinoline derivatives?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting or MS fragments) arise from:

- Tautomerism : Quinolinones may exist in keto-enol forms, causing peak duplication. Use variable-temperature NMR to identify equilibrium states .

- Fluorine Coupling : ¹⁹F-¹H coupling can complicate spectra. Perform 2D NMR (HSQC, HMBC) to assign signals unambiguously .

- Impurity Profiling : Compare HPLC retention times with synthetic intermediates to trace byproducts .

Q. What strategies enhance the bioavailability of this compound in pharmacological studies?

Methodological Answer: Bioavailability improvements focus on structural modifications and formulation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.